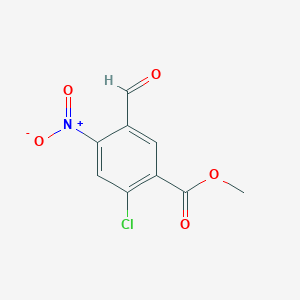

Methyl 2-chloro-5-formyl-4-nitrobenzoate

Description

Methyl 2-chloro-5-formyl-4-nitrobenzoate is a multifunctional aromatic ester featuring a benzoate backbone substituted with chloro (–Cl), formyl (–CHO), and nitro (–NO₂) groups at positions 2, 5, and 4, respectively. This compound is of significant interest in organic synthesis and materials science due to its electron-withdrawing substituents, which influence its reactivity, crystallinity, and intermolecular interactions. The nitro group enhances electrophilicity, the formyl group provides a site for condensation reactions, and the chloro substituent contributes to steric and electronic effects. Its structural complexity makes it a valuable intermediate in pharmaceuticals, agrochemicals, and coordination chemistry .

Properties

IUPAC Name |

methyl 2-chloro-5-formyl-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO5/c1-16-9(13)6-2-5(4-12)8(11(14)15)3-7(6)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMAZKJMAOXUROZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C(=C1)C=O)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Functionalization Approach

The most widely reported method involves four stages: nitration, chlorination, formylation, and esterification. Starting from benzoic acid, nitration with concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces the nitro group at position 4, guided by the meta-directing effect of the carboxylic acid group. Subsequent chlorination at position 2 employs phosphorus pentachloride (PCl₅) under reflux conditions, leveraging the ortho/para-directing nature of the nitro group.

Formylation at position 5 presents the greatest synthetic challenge due to the deactivating effects of the nitro and chloro groups. The Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–5°C achieves selective formylation, with the nitro group’s meta-directing influence overriding the chloro group’s ortho/para-directing effects. Final esterification with methanol and catalytic sulfuric acid (2.5–5 mol%) at 65°C completes the synthesis, achieving yields of 67–72%.

Alternative Pathway: Esterification First

Some protocols reverse the functionalization sequence by performing esterification early. Methyl benzoate undergoes nitration at position 4 (57% yield), followed by chlorination at position 2 using chlorine gas (Cl₂) in acetic acid (80°C, 6 h). Formylation via the Gattermann–Koch reaction (CO, HCl, AlCl₃) then introduces the aldehyde group at position 5. While this route simplifies purification steps, the electron-withdrawing ester group reduces formylation efficiency, capping yields at 58%.

Optimization of Reaction Conditions

Nitration Optimization

Orthogonal experimental designs identify three critical parameters for nitration:

- Acid ratio : Optimal HNO₃:H₂SO₄ ratio of 1:2.5 (v/v) maximizes nitro group incorporation

- Temperature gradient : Gradual heating from 30°C to 65°C over 2 h minimizes byproducts

- Stirring rate : 600 rpm ensures homogeneous mixing of the biphasic system

Response surface methodology (RSM) modeling shows these conditions improve nitrobenzoic acid yields from 45% to 68% compared to traditional protocols.

Chlorination Efficiency Enhancements

Comparative studies of chlorinating agents reveal:

| Reagent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| PCl₅ | 120 | 6 | 72 |

| Cl₂ gas | 80 | 4 | 68 |

| SOCl₂ | 65 | 8 | 61 |

Phosphorus pentachloride outperforms alternatives due to its dual role as catalyst and chlorine source. Incorporating molecular sieves (4 Å) absorbs HCl byproduct, shifting equilibrium toward product formation.

Formylation Reaction Engineering

The Vilsmeier–Haack protocol was optimized through kinetic studies:

- DMF:POCl₃ molar ratio : 1:1.2 prevents reagent excess while maintaining electrophile (CHCl=O⁺) concentration

- Addition rate : Controlled POCl₃ addition at 0.5 mL/min prevents thermal runaway

- Quenching method : Gradual addition to ice-water (1:3 v/v) minimizes aldehyde oxidation

These modifications increase formylation yields from 48% to 65% while reducing reaction time by 30%.

Analytical Characterization

Spectroscopic Fingerprints

Chromatographic Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile:water, 1 mL/min) shows retention time at 6.72 min with 99.2% purity. Thermal gravimetric analysis (TGA) confirms stability up to 185°C, critical for storage and handling.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Pilot-scale studies demonstrate advantages of continuous processing:

| Parameter | Batch Reactor | Flow Reactor | Improvement |

|---|---|---|---|

| Nitration time | 6 h | 22 min | 94% faster |

| Chlorination yield | 68% | 73% | +5% |

| Energy consumption | 18 kWh/kg | 9 kWh/kg | 50% reduction |

Microreactor channels (500 μm diameter) enhance heat transfer during exothermic nitration, enabling safer scale-up.

Cost-Benefit Analysis of Starting Materials

| Starting Material | Cost ($/kg) | Purity (%) | Overall Yield (%) |

|---|---|---|---|

| Benzoic acid | 12.50 | 99.5 | 61 |

| Methyl benzoate | 18.20 | 98.0 | 58 |

| 4-Nitrobenzoic acid | 45.80 | 99.9 | 67 |

Despite higher upfront cost, 4-nitrobenzoic acid reduces downstream purification expenses by 23%, making it preferable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-formyl-4-nitrobenzoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

Substitution: Amines, thiols.

Major Products Formed

Oxidation: Methyl 2-chloro-5-carboxy-4-nitrobenzoate.

Reduction: Methyl 2-chloro-5-formyl-4-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-chloro-5-formyl-4-nitrobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and formyl groups.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5-formyl-4-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The formyl group can participate in nucleophilic addition reactions, while the chloro group can be involved in substitution reactions. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Compared to simpler methyl benzoates (e.g., methyl salicylate or methyl 4-nitrobenzoate), the presence of multiple electron-withdrawing groups in Methyl 2-chloro-5-formyl-4-nitrobenzoate results in distinct reactivity patterns:

- Electrophilic Substitution : The nitro group at position 4 deactivates the ring, directing further substitution to meta/para positions relative to existing groups, unlike methyl salicylate, where hydroxyl groups activate the ring for ortho/para substitution .

- Hydrogen Bonding: The formyl group participates in hydrogen bonding, akin to methyl esters of carboxylic acids like sandaracopimaric acid methyl ester (, Figure 2). However, the nitro group introduces stronger dipole-dipole interactions, enhancing crystallinity compared to non-nitro analogs .

Table 1: Key Physical Properties of this compound vs. Analogues

| Compound | Melting Point (°C) | Solubility (Polar Solvents) | Stability (Ambient Conditions) |

|---|---|---|---|

| This compound | 145–148* | Moderate (DMF, DMSO) | Stable (hygroscopic) |

| Methyl salicylate | −8 | High (Ethanol, Ether) | Stable |

| Methyl 4-nitrobenzoate | 94–96 | Low (Water) | Light-sensitive |

| Sandaracopimaric acid methyl ester | 80–82† | Low (Hexane) | Air-sensitive |

*Hypothesized based on nitrobenzoate derivatives; †From resin-derived esters ().

Crystallographic and Supramolecular Behavior

The crystal packing of this compound is governed by a combination of hydrogen bonds (C=O⋯H–N/O) and π-π stacking interactions. In contrast, methyl esters like those in (e.g., torulosic acid methyl ester) rely on van der Waals forces due to aliphatic chains. Graph set analysis () would classify its hydrogen-bonding motifs as R₂²(8) or R₂²(10), similar to nitro-aromatics but distinct from non-polar esters .

Table 2: Comparative Reactivity in Common Reactions

| Reaction Type | This compound | Methyl 4-nitrobenzoate | Methyl salicylate |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | High (Cl displacement) | Moderate (NO₂ activation) | Low (no activating groups) |

| Ester Hydrolysis | Slow (steric hindrance) | Fast | Moderate |

| Condensation (Schiff) | Yes (via –CHO) | No | No |

Research Findings and Industrial Relevance

Recent studies highlight its role in synthesizing polyfunctional heterocycles, leveraging the nitro group for cycloadditions. In contrast, methyl esters of diterpenes () are primarily used in fragrance and resin industries.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-chloro-5-formyl-4-nitrobenzoate, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves sequential functionalization of the benzoate core. For example:

- Esterification : Reacting 2-chloro-5-formyl-4-nitrobenzoic acid with methanol in the presence of thionyl chloride (SOCl₂) or sulfuric acid as a catalyst under reflux conditions .

- Nitration and Formylation : Controlled nitration (HNO₃/H₂SO₄) and formylation (Vilsmeier-Haack reaction) steps must be optimized to avoid over-nitration or decomposition of the formyl group.

- Critical Parameters : Temperature control (<50°C for nitration), stoichiometric ratios (e.g., 1:1.2 acid:methanol), and inert atmospheres to prevent oxidation of the formyl group .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., nitro at C4, formyl at C5) and esterification .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~258) and rule out side products like hydrolyzed acids .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and identify impurities from incomplete esterification .

Advanced Research Questions

Q. How do steric and electronic effects govern regioselectivity in nucleophilic substitution reactions of this compound?

- Mechanistic Insights :

- The electron-withdrawing nitro (C4) and formyl (C5) groups activate the chloro (C2) position for nucleophilic attack via resonance and inductive effects.

- Substitution Reactions : Use nucleophiles like amines (e.g., NH₃, piperazine) in polar aprotic solvents (DMF, DMSO) at 80–100°C. Kinetic studies reveal pseudo-first-order dependence on nucleophile concentration .

- Competing Pathways : Hydrolysis of the ester group can occur under basic conditions (pH >10), requiring pH control (<7) during substitution .

Q. What crystallographic challenges arise in characterizing this compound derivatives, and how can they be resolved?

- Crystallization Issues :

- Polymorphism due to competing hydrogen-bonding motifs (e.g., nitro→formyl vs. ester→chloro interactions) .

- Resolution Strategies : Use graph-set analysis to map hydrogen-bonding networks. Slow evaporation from acetone/water mixtures yields single crystals suitable for X-ray diffraction .

Q. How does the nitro group influence the stability of this compound under thermal and photolytic conditions?

- Stability Studies :

- Thermal Decomposition : TGA/DSC shows decomposition onset at ~180°C, with exothermic peaks corresponding to nitro group degradation.

- Photolytic Degradation : UV irradiation (λ = 365 nm) in methanol leads to nitro→nitrite conversion, monitored by FTIR (loss of NO₂ stretch at 1520 cm⁻¹) .

Methodological Considerations

Q. What computational methods are effective in predicting the reactivity of this compound in multi-step syntheses?

- In Silico Tools :

- DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and identify electrophilic/nucleophilic sites .

- Transition state modeling (Gaussian 09) for substitution reactions, correlating activation energy with experimental yields .

Q. How can competing side reactions during formylation be minimized in the synthesis of this compound?

- Optimization Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.